Physicochemical properties of (R)-1-Phenylbutan-1-amine hydrochloride
Physicochemical properties of (R)-1-Phenylbutan-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Phenylbutan-1-amine hydrochloride is a chiral amine salt of significant interest as a building block in synthetic organic chemistry and pharmaceutical development. Its utility is intrinsically linked to its specific physicochemical properties, which dictate its behavior in chemical reactions, formulations, and analytical protocols. This guide provides a comprehensive overview of these properties, offering a blend of theoretical principles, predicted data, and established analytical methodologies. It is designed to serve as a practical resource for scientists, explaining not only the "what" but the "why" behind its characterization. We delve into its structural and electronic characteristics, pH-dependent behavior, and provide detailed, field-tested protocols for assessing its chemical and enantiomeric purity. By grounding these protocols in the principles of self-validation and system suitability, this guide equips researchers with the necessary tools for robust quality control and confident application in drug discovery and development workflows.
Introduction
(R)-1-Phenylbutan-1-amine is a primary amine featuring a stereocenter at the C1 position, directly attached to the phenyl ring. The hydrochloride salt form enhances its stability and modifies its solubility profile, making it a more convenient solid for handling and storage compared to the free base. The presence of a single, defined enantiomer is critical in pharmaceutical applications, as stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding of the physicochemical properties of this specific enantiomeric salt is therefore a prerequisite for its effective use as a synthetic intermediate or for its inclusion in more complex molecular scaffolds.
Core Physicochemical Properties
The fundamental properties of (R)-1-Phenylbutan-1-amine hydrochloride are summarized in Table 1. It is important to note that while some properties are calculated, specific experimental data such as melting point and optical rotation are not widely available in public literature and should be determined empirically for each batch to ensure identity and purity.
Table 1: Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride
| Property | Value | Source / Method |
| IUPAC Name | (1R)-1-phenylbutan-1-amine;hydrochloride | - |
| Chemical Structure |
(Structure rendered based on IUPAC name) | - |
| Molecular Formula | C₁₀H₁₆ClN | Calculated |
| Molecular Weight | 185.70 g/mol | Calculated |
| CAS Number | 934268-52-7 | [1] |
| Appearance | White to off-white solid | Inferred from similar amine salts[2] |
| Melting Point | Not available in literature. Must be determined experimentally. | - |
| Specific Optical Rotation | Not available in literature. Must be determined experimentally. | - |
| Predicted pKa (of conjugate acid) | 9.31 ± 0.10 | Predicted for the free amine[3] |
| Solubility | Expected to be soluble in water and methanol; sparingly soluble in less polar organic solvents like dichloromethane; poorly soluble in non-polar solvents like hexanes. Must be determined experimentally. | General chemical principles |
pH-Dependent Behavior and pKa
The pKa of an amine is a critical parameter that governs its degree of ionization at a given pH. For (R)-1-Phenylbutan-1-amine, the predicted pKa of 9.31 refers to its conjugate acid, the ammonium cation (R-NH₃⁺).[3] This value indicates that the amine will be predominantly in its protonated, charged form in acidic to neutral solutions (pH < 9.31) and will transition to its unprotonated, neutral free base form in more alkaline conditions (pH > 9.31). This behavior is fundamental to:
-
Aqueous Solubility: The charged hydrochloride salt is significantly more water-soluble than the neutral free base.
-
Extraction: The amine can be extracted from an organic solvent into an acidic aqueous phase, and subsequently liberated back into an organic solvent by basifying the aqueous layer.
-
Chromatography: pH control of the mobile phase is crucial in reversed-phase HPLC to ensure consistent retention times and peak shapes.
-
Biological Activity: The ionization state affects the molecule's ability to cross biological membranes and interact with target receptors.
The relationship between pH and the ionization state of the amine is depicted in the diagram below.
Caption: pH-dependent equilibrium of the amine functional group.
Spectroscopic and Structural Characterization
While specific, authenticated spectra for (R)-1-Phenylbutan-1-amine hydrochloride are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. Empirical analysis should be performed to confirm these characteristics.
¹H NMR Spectroscopy (Expected Signals)
A ¹H NMR spectrum, typically run in D₂O or DMSO-d₆, would be expected to show the following signals:
-
Aromatic Protons (5H): A complex multiplet between δ 7.2-7.6 ppm corresponding to the monosubstituted phenyl ring.
-
Benzylic Proton (1H): A triplet or multiplet around δ 4.0-4.5 ppm, corresponding to the proton on the chiral carbon (CH -NH₃⁺).
-
Methylene Protons (2H): A multiplet around δ 1.6-2.0 ppm for the CH₂ group adjacent to the chiral center.
-
Methylene Protons (2H): A multiplet around δ 1.2-1.5 ppm for the next CH₂ group.
-
Ammonium Protons (3H): A broad singlet at a variable chemical shift (typically δ 8-9 ppm in DMSO-d₆) corresponding to the -NH₃⁺ protons. This signal would exchange with D₂O.
-
Terminal Methyl Protons (3H): A triplet around δ 0.9 ppm from the terminal CH₃ group.
¹³C NMR Spectroscopy (Expected Signals)
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals:
-
Aromatic Carbons: Four signals in the δ 125-145 ppm region (due to symmetry, the ortho and meta carbons are respectively equivalent).
-
Chiral Carbon: One signal around δ 55-60 ppm for the carbon attached to the nitrogen.
-
Aliphatic Carbons: Three signals in the δ 10-40 ppm region for the propyl chain carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by features of the ammonium salt:
-
N-H Stretch: A very broad and strong absorption band from approximately 2800-3200 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) group.
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
N-H Bend: An absorption around 1500-1600 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
When analyzed by mass spectrometry (e.g., ESI+), the compound would be detected as the free amine after loss of HCl.
-
Molecular Ion: The expected molecular ion [M+H]⁺ for the free base (C₁₀H₁₅N) would be at m/z 150.12.
-
Major Fragments: The most likely fragmentation would be benzylic cleavage, resulting in a prominent fragment at m/z 120 by loss of an ethyl group, or a fragment at m/z 106 corresponding to the C₆H₅CH=NH₂⁺ ion.
Analytical Methodologies for Quality Control
Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of (R)-1-Phenylbutan-1-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Purity Determination by Reversed-Phase HPLC
This method assesses chemical purity by separating the main compound from any potential impurities.
-
Principle: The compound is separated on a non-polar stationary phase with a polar mobile phase. Impurities with different polarities will have different retention times.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). TFA is used to ensure the amine is protonated and to provide counter-ions for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
Enantiomeric Purity by Chiral HPLC
This is the most critical analysis for a chiral compound. The goal is to separate the (R)-enantiomer from any contaminating (S)-enantiomer.
-
Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for phenylalkylamines.[4] The separation occurs due to differential transient diastereomeric interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector on the stationary phase. A normal-phase mobile phase (e.g., hexane/alcohol) is often preferred as it promotes the specific interactions necessary for chiral recognition.[5]
Workflow for Chiral HPLC Method Development and Validation
Caption: Workflow for chiral HPLC analysis.
Step-by-Step Protocol for Enantiomeric Purity
-
Instrumentation: HPLC with UV detector.
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Rationale: The hexane/isopropanol mixture provides the normal-phase environment. Diethylamine is a basic additive used to compete with the amine analyte for active sites on the silica surface, preventing peak tailing and improving efficiency.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic 1-phenylbutan-1-amine hydrochloride (~0.2 mg/mL) in the mobile phase to establish the retention times of both enantiomers.
-
(R)-Enantiomer Sample: Prepare a solution of the sample to be tested at the same concentration.
-
-
Trustworthiness - System Suitability Testing (SST):
-
Before analyzing the sample, inject the racemic standard five times.
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0. This ensures the peaks are well-separated for accurate quantification.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the retention times and peak areas should be ≤ 2.0%.
-
Self-Validation: If the SST fails, the system is not performing adequately, and any subsequent data is invalid. The issue (e.g., column degradation, mobile phase preparation) must be resolved before proceeding.
-
-
Analysis and Calculation:
-
Inject the (R)-enantiomer sample.
-
Identify the peaks based on the retention times from the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Stability and Storage Recommendations
Amine hydrochloride salts are generally stable solids. The protonation of the nitrogen lone pair prevents it from participating in oxidative degradation pathways, making the salt form significantly more stable to air and light than the corresponding free base.[5][6]
-
Storage: The compound should be stored in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.[7]
-
Hygroscopicity: Like many salts, it may be hygroscopic. It should be handled in a low-humidity environment where possible.
-
Solution Stability: The stability of the compound in solution is pH-dependent. In neutral to acidic aqueous solutions, it is stable as the ammonium salt. In basic solutions, it will convert to the less stable free base.
Conclusion
(R)-1-Phenylbutan-1-amine hydrochloride is a valuable chiral intermediate whose effective application relies on a solid understanding of its physicochemical properties. This guide has synthesized predictive data and established analytical principles to provide a comprehensive framework for its characterization. The detailed protocols for purity and enantiomeric excess determination, grounded in the principles of method validation and system suitability, provide researchers with a robust and trustworthy approach to quality control. While key experimental values like melting point and optical rotation must be determined on a per-batch basis, the methodologies and theoretical foundations presented herein offer a clear path for the confident and effective use of this compound in research and development.
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Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]
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PubChem. 1-Phenylbutan-1-amine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
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mzCloud. (2017). 2 Amino 1 phenylbutane. [Link]
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
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NextSDS. (R)-1-Phenylbutylamine — Chemical Substance Information. [Link]
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